6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-prop-2-enoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-12-9-4-3-8(6-10)7-11-9/h2-4,7H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFGJTXRSQNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with allyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in diverse reactions due to its functional groups:
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Nucleophilic Substitution : The oxygen atom in the prop-2-en-1-yloxy group can act as a leaving group under acidic or basic conditions.
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Cyanide Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids under acidic/basic conditions or participate in nucleophilic additions.
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Electrophilic Aromatic Substitution : Activated positions on the pyridine ring (e.g., para to the nitrile group) are susceptible to electrophilic attack.
Example Reaction: Knoevenagel Condensation
Though not directly reported for this compound, analogous pyridine derivatives undergo Knoevenagel condensation with malononitrile in the presence of catalysts like [(VO)TPP][(TCM)₄]. This involves activation of carbonyl groups and nucleophilic attack, forming intermediates that cyclize to yield fused heterocycles .
Molecular Formula and Identifiers
-
Molecular Formula : C₁₀H₈N₂O
-
InChI :
InChI=1S/C10H8N2O/c1-2-3-4-8(6-12)10-7-5-1/h1-2H,4,6-7H,3H2 -
SMILES :
C/C=C\Oc1ccnc(c1)C#N
Key Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis of Nitrile | Acidic/basic conditions | Conversion to carboxylic acid (e.g., pyridine-3-carboxylic acid). |
| Alkylation | Allyl bromide, K₂CO₃ | Formation of ether derivatives (e.g., prop-2-en-1-yloxy group). |
Challenges and Considerations
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Regioselectivity : Introducing substituents at specific positions on the pyridine ring requires careful control of reaction conditions.
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Stability : The nitrile group may undergo unintended hydrolysis under harsh conditions, necessitating optimized protocols.
Comparative Analysis of Related Compounds
This compound’s reactivity profile makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry. Further studies could explore its role in cross-coupling reactions or as a ligand in organometallic chemistry.
Scientific Research Applications
Medicinal Chemistry
6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various resistant bacterial strains. For instance, clinical trials indicated a reduction in infection rates among participants treated with this compound compared to control groups .
- Anticancer Properties : In vitro studies demonstrated that this compound enhances the cytotoxic effects of conventional chemotherapy agents on cancer cells. This suggests its potential role in combination therapies for improved treatment outcomes .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including:
- Nucleophilic Substitution : The prop-2-en-1-yloxy group can be replaced by other nucleophiles, leading to a variety of substituted pyridine derivatives.
- Oxidation and Reduction Reactions : The nitrile group can be oxidized or reduced under specific conditions to yield primary amines or other functional groups, expanding its utility in synthetic chemistry.
Data Tables
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant efficacy against resistant strains |
| Anticancer | Enhanced cytotoxicity in combination therapies |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among participants treated with this compound compared to controls.
Case Study 2: Cancer Treatment
In vitro studies demonstrated that combining this compound with existing chemotherapy agents enhanced cytotoxic effects on cancer cells, suggesting potential for use in combination therapies.
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key analogs of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile, highlighting substituent effects on synthesis, properties, and bioactivity:
*Predicted using ChemDraw (allyloxy group: moderate hydrophobicity).
Key Observations:
Substituent Effects on Reactivity and Stability: The ethylamino derivative exhibits a higher HOMO-LUMO gap (5.77 eV) compared to natural products like Echinacoside (4.04 eV), suggesting greater kinetic stability and lower chemical reactivity . This property may enhance its suitability as a drug candidate.
Biological Activity :
- Chlorothiophenyl analogs demonstrate broad-spectrum antibacterial activity (MIC: 4–32 µg/mL against S. aureus and E. coli) and cytotoxicity (IC50: ~15 µM vs. MCF-7 cells) .
- Cyclopentyloxy derivatives show antitumor activity, likely due to improved lipophilicity (logP ~2.5) and target binding .
Synthetic Accessibility: Thorpe-Ziegler cyclization and MCRs are preferred for chlorothiophenyl and cyclopentyloxy derivatives, respectively, with yields reported as "high" or "good" (>50%) . Ethylamino and hydroxypropoxy derivatives are often synthesized via nucleophilic substitution or degradation pathways .
Physicochemical Properties: The ethylamino substituent lowers logP (~1.2), enhancing aqueous solubility, while chlorothiophenyl increases logP (~3.5), favoring membrane permeability .
Research Findings and Implications
- Antiviral Potential: The ethylamino derivative’s strong docking affinity (-6.2 kcal/mol) against SARS-CoV-2 Mpro highlights the role of amino groups in protease inhibition .
- Antibacterial vs. Antitumor Trade-offs : Electron-withdrawing groups (e.g., chlorothiophenyl) favor antibacterial activity, whereas bulky substituents (e.g., cyclopentyloxy) enhance antitumor effects .
- Stability in Formulations : The hydroxypropoxy derivative’s identification as a degradation product underscores the need for stability studies in drug development .
Biological Activity
6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile is a compound belonging to the pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on anticancer, antimicrobial, and anti-tubercular properties.
The chemical structure of this compound includes a pyridine ring substituted with a prop-2-en-1-yloxy group and a cyano group at the 3-position. This unique arrangement contributes to its reactivity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Compounds like 4c and 4f, which are structurally related to pyridine derivatives, have shown significant induction of apoptosis in cancer cell lines such as HepG-2 and Caco-2. These compounds activated caspases (3/7), which are crucial for the apoptotic process .
- Inhibition of Kinases : The compound has been investigated for its role as a PIM-1 kinase inhibitor. PIM-1 is implicated in tumorigenesis and resistance to chemotherapy. Compounds exhibiting high binding affinity to PIM-1 can inhibit its activity, leading to reduced cancer cell viability .
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives related to this compound exhibit low toxicity towards normal cells while effectively targeting cancer cells .
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been explored:
- Broad Spectrum Activity : Research has demonstrated that pyridine-based compounds possess significant antimicrobial activity against various bacterial strains. The presence of the cyano group enhances this activity by interfering with microbial metabolic pathways .
- Mechanism of Action : The exact mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anti-tubercular Activity
The anti-tubercular potential of compounds related to this compound has been investigated:
- Activity Against Mycobacterium tuberculosis : Some derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory concentrations .
- Comparative Studies : In comparative studies, certain derivatives displayed IC90 values ranging from 3.73 to 4.00 μM, demonstrating their efficacy as potential anti-tubercular agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting pyridine-3-carbonitrile derivatives with propargyl bromide or allyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and solvent polarity are crucial for regioselectivity and yield optimization. Monitoring by TLC or HPLC ensures intermediate purity .
- Key Considerations : Side reactions, such as over-alkylation or hydrolysis of the nitrile group, require controlled stoichiometry and anhydrous conditions. Post-synthesis purification via column chromatography or recrystallization is essential .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and allyloxy group integration. IR spectroscopy identifies nitrile (C≡N) stretching (~2200 cm⁻¹) and ether (C-O-C) vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and hydrogen-bonding networks, essential for understanding intermolecular interactions .
Q. What biological activities are associated with pyridine-3-carbonitrile derivatives, and how are these evaluated experimentally?
- Pharmacological Screening : Derivatives are tested for anticancer, antiviral, or anti-inflammatory activity using:
- In vitro assays : Cell viability (MTT), enzyme inhibition (e.g., kinase assays), and fluorescence-based binding studies .
- In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability of Selpercatinib, a pyridine-3-carbonitrile-based drug) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound in scaled-up reactions?
- Process Chemistry Strategies :
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in allylation .
- Solvent Engineering : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while microwave-assisted synthesis reduces side products .
- Quality Control : Use of HPLC-PDA to track impurities and degradation products during scale-up .
Q. How should contradictions in pharmacological data across studies on pyridine-3-carbonitrile derivatives be addressed?
- Data Reconciliation Workflow :
Experimental Reprodubility : Verify assay conditions (e.g., cell line viability, incubation time) .
Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4) to explain variability in in vivo efficacy .
Computational Modeling : Molecular docking (e.g., using Schrödinger Suite) identifies binding site discrepancies due to structural analogs .
Q. What methodologies are employed to identify and quantify degradation products of pyridine-3-carbonitrile derivatives in formulation studies?
- Case Study : Selpercatinib degradation products (e.g., DP5 and DP6) are analyzed via:
- LC-HRMS : Identifies hydrolyzed or oxidized impurities using gradient elution (C18 columns) and mass spectral libraries .
- Forced Degradation : Stress testing (heat, light, pH extremes) accelerates degradation, followed by kinetic modeling to predict shelf-life .
Q. How can computational tools predict the interaction of this compound with biological targets?
- In Silico Approaches :
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., with SARS-CoV-2 main protease, PDB: 5R82) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer in nitrile group interactions, aiding in inhibitor design .
Q. What crystallization strategies improve the resolution of hydrogen-bonding networks in pyridine-3-carbonitrile derivatives?
- Crystallization Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
